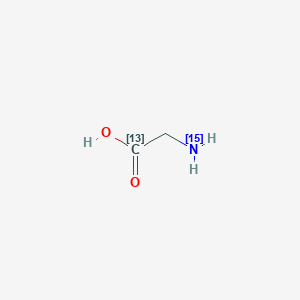

甘氨酸-1-13C,15N

描述

Synthesis Analysis

The synthesis of isotopically labeled glycine involves methods that ensure the incorporation of 13C and 15N isotopes into the glycine molecule. A direct approach from corresponding bromoacetates for the synthesis of 13C- and 15N-labeled tert-butoxycarbonyl (boc) glycines and glycine amides has been prepared, highlighting efficient procedures for isotopomer production with adjacent 13C and 15N nuclei (Grehn et al., 1992). Additionally, the amination of alpha-haloacids using carboxylic chloroacetic acid and labeled aqueous ammonia (15NH3) provides a method for 15N-labeled glycine synthesis, emphasizing the importance of recovering nitrogen residues to minimize environmental impacts and costs (Tavares et al., 2006).

Molecular Structure Analysis

The study of isotopically labeled glycine's molecular structure is crucial for understanding its chemical behavior and interaction. The solid-state 13C and 15N NMR spectroscopy of insoluble elastin synthesized in vitro with isotopically enriched glycine has provided insights into glycine's conformational flexibility and its environment within molecular structures (Perry et al., 2002).

Chemical Reactions and Properties

The reactivity of glycine-1-13C,15N in chemical reactions offers a window into the pathways and mechanisms of peptide bond formation and degradation. Studies on the copolymerization of glycine-N-carboxyanhydride and β-alanine-N-carboxyanhydride have leveraged 15N NMR spectroscopy to characterize the sequence of copolypeptides, revealing insights into the polymerization processes and the structure of resulting copolymers (Kricheldorf, 1979).

Physical Properties Analysis

The physical properties of glycine-1-13C,15N, such as its phase behavior, solubility, and stability, are essential for its application in scientific research. The determination of 13C chemical shift and 13C-15N dipolar tensors for the peptide bond in [1-13C]glycyl[15N]glycine·HCl·H2O through solid-state NMR spectroscopy has provided valuable data for understanding the physical characteristics of glycine and its interactions within peptides (Stark et al., 1983).

Chemical Properties Analysis

The chemical properties of glycine-1-13C,15N, including its reactivity, acidity, and participation in hydrogen bonding, are critical for its function in biological systems and chemical syntheses. The synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines, with glycine as a component, underline the importance of understanding glycine's chemical behavior for applications in bioinspired materials and nanocomposites (Abacilar et al., 2016).

科学研究应用

- 肽建模和合成: 甘氨酸-1-13C,15N 被用作骨架标记肽的前体和模型,有助于肽合成和研究 (Grehn 等,1992).

- 核磁共振 (NMR) 研究: 它被用于 NMR 研究中,以观察分子和配合物的长程耦合和结构测定,例如四方平面 Ni(II) 配合物 (Jirman 等,1998).

- 代谢途径分析: 使用同位素标记的甘氨酸分析了人类中甘氨酸 N 的代谢,其中甘氨酸和丝氨酸中的 15N 进入氨基酸的主要转氨池 (Matthews 等,1981).

- 弹性蛋白和蛋白质研究: 它有助于理解各种生物组织中弹性蛋白等蛋白质的构象灵活性和结构 (Perry 等,2002).

- 维生素 B12 生物合成: 甘氨酸-1-13C,15N 用于研究甘氨酸掺入厌氧菌中维生素 B12 的 5,6-二甲基苯并咪唑部分 (Lamm 等,2005).

- 土壤和植物营养: 它在理解土壤微生物代谢和植物营养中发挥作用,例如土壤假单胞菌属如何将草甘膦代谢为甘氨酸,然后将其掺入蛋白质或用于嘌呤合成 (Jacob 等,1985).

安全和危害

未来方向

属性

IUPAC Name |

2-(15N)azanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine-1-13C,15N | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)